molecular formula C12H9ClF6N4S B3015366 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine CAS No. 168685-74-3

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B3015366
CAS No.: 168685-74-3
M. Wt: 390.73
InChI Key: WYBRMVVUJMPFIQ-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine is a complex organic compound characterized by the presence of multiple functional groups, including a pyridine ring, a pyrazole ring, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the pyrazole and sulfanyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyridine
  • 3-chloro-5-(trifluoromethyl)pyridine
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both pyridine and pyrazole rings, along with trifluoromethyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF6N4S/c1-5-8(24-4-11(14,15)16)9(20)23(22-5)10-7(13)2-6(3-21-10)12(17,18)19/h2-3H,4,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBRMVVUJMPFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SCC(F)(F)F)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168685-74-3
Record name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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